Caprolactone acrylate
Description
Historical Development and Classification
The development of caprolactone acrylate is rooted in the mid-20th century advancements in polycaprolactone (PCL) chemistry. ε-Caprolactone, a six-membered cyclic ester, was first polymerized in the 1930s, yielding PCL—a biodegradable polyester with low melting points and high flexibility. By the 1980s, researchers began functionalizing PCL with reactive groups to enhance crosslinking capabilities. The synthesis of this compound derivatives, as described in U.S. Patent 4,632,975 (1986), marked a pivotal milestone. This patent detailed the reaction of caprolactone polyols with acrylic acid using strong acid catalysts, producing low-viscosity oligomers with terminal acrylate groups.
Caprolactone acrylates are classified into two primary categories:
- Hydroxy-terminated caprolactone (meth)acrylates (HCL(M)As) : These include FA-series (acrylates) and FM-series (methacrylates), differentiated by their glass transition temperatures (Tg) and viscosities.
- Urethane acrylates : Synthesized by reacting HCL(M)As with diisocyanates, these derivatives are pivotal in UV-curable systems.
The commercialization of these monomers, such as Daicel’s Placcel® series, expanded their use in high-performance coatings and 3D printing.
Molecular Identity and Nomenclature
This compound (CAS 110489-05-9) is a hybrid molecule comprising a caprolactone ring and an acrylate group. Its IUPAC name, oxepan-2-one;prop-2-enoic acid , reflects this dual structure. Key molecular characteristics include:
| Property | Value |
|---|---|
| Molecular formula | C₉H₁₄O₄ |
| Molecular weight | 186.20 g/mol |
| Density (20°C) | 1.100 g/cm³ |
| Viscosity (25°C) | 80 cP |
| Refractive index (20°C) | 1.4637 |
| Boiling point | >266°C |
Structurally, the molecule features a hydroxyl-terminated caprolactone chain linked to an acrylate moiety via an ester bond. This design imparts dual functionality: the hydroxyl group enables crosslinking with isocyanates or melamine resins, while the acrylate group facilitates free-radical polymerization. The caprolactone segment, with repeating –(CH₂)₅COO– units, contributes flexibility and biodegradability.
Relationship to Polycaprolactone Chemistry
This compound is intrinsically linked to polycaprolactone (PCL) through shared synthetic pathways. PCL is produced via ring-opening polymerization (ROP) of ε-caprolactone using catalysts like tin(II) octoate. By introducing acrylic acid or methacrylic acid during ROP, researchers graft acrylate groups onto PCL chains, creating telechelic oligomers.
The caprolactone segment’s properties are preserved in the acrylate derivatives:
- Flexibility : The amorphous PCL backbone reduces Tg, enhancing elasticity.
- Biodegradability : Enzymatic hydrolysis of ester bonds enables controlled degradation, critical for drug delivery systems.
- Compatibility : Miscibility with other acrylates and polyesters allows tailored copolymer networks.
For example, blending this compound with poly(ethylene-co-methyl acrylate) (EMA) modulates drug release rates by adjusting crystallinity and phase separation. Similarly, UV-cured networks of glycerol-functionalized caprolactone triacrylates exhibit tunable compressive strength (3–8 MPa), ideal for tissue engineering.
Industrial and Academic Significance
Industrial Applications
Coatings and Adhesives :
3D Printing :
Drug Delivery :
Academic Research
- Synthesis Innovations : Reversible addition-fragmentation chain transfer (RAFT) polymerization produces narrowly dispersed PCL microspheres (0.5–1.5 μm) for controlled release.
- Biomedical Engineering : Photocrosslinkable PCL acrylates support mesenchymal stem cell growth, demonstrating cytocompatibility for bone regeneration.
Tables
Table 1: Comparative Properties of this compound Series
| Property | FA-2 (Acrylate) | FM-3 (Methacrylate) |
|---|---|---|
| Tg (°C) | -45 | -20 |
| Viscosity (cP, 25°C) | 150 | 450 |
| Solvent Resistance* | Excellent | Excellent |
| Elongation (%) | 77 | 35 |
*Tested via xylene rub tests (100 cycles).
Table 2: Applications of this compound Derivatives
| Application | Key Benefit | Example Product |
|---|---|---|
| UV-Curable Coatings | Rapid curing, high scratch resistance | Automotive clear coats |
| 3D Printing Resins | High resolution, biocompatibility | Dental implants |
| Pressure-Sensitive Adhesives | Flexibility, adhesion to plastics | PVC floor coatings |
Properties
IUPAC Name |
oxepan-2-one;prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2.C3H4O2/c7-6-4-2-1-3-5-8-6;1-2-3(4)5/h1-5H2;2H,1H2,(H,4,5) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFODFPMOHAYIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)O.C1CCC(=O)OCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
88651-86-9, 210543-78-5 | |
| Record name | 2-Oxepanone, homopolymer, 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88651-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, polymer with 2-oxepanone, graft | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210543-78-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
186.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110489-05-9 | |
| Record name | 2-Oxepanone, homopolymer, 2-[(1-oxo-2-propen-1-yl)oxy]ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Oxepanone, homopolymer, 2-[(1-oxo-2-propen-1-yl)oxy]ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.414 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Catalyst Selection and Reaction Mechanism
Stannous halides (SnCl₂, SnBr₂, SnI₂) are preferred catalysts for ε-caprolactone modification due to their high activity and minimal ester interchange side reactions. In a representative process, 2-hydroxyethyl methacrylate (HEMA) reacts with ε-caprolactone at 120°C for 15 hours under air, achieving 99% conversion with only 0.064 parts SnCl₂. The reaction proceeds via coordination-insertion mechanisms, where the catalyst activates the lactone’s carbonyl group, enabling nucleophilic attack by the hydroxyalkyl acrylate’s hydroxyl group. This method reduces catalyst usage to 5–100 ppm, compared to 50–200 ppm in conventional tin-based systems.
Optimization of Reaction Parameters
Key parameters include:
-
Temperature : 80°–150°C (optimal: 100°–140°C). Higher temperatures risk thermal polymerization of acrylate groups.
-
Inhibitors : Hydroquinone monomethyl ether (0.05–1.0 wt%) suppresses premature acrylate polymerization.
-
Molar Ratios : A 1:8.8 molar ratio of HEMA to ε-caprolactone yields a polycaprolactone-modified monomer with a Gardner color index ≤1 and <1.1 wt% ethylene glycol dimethacrylate by-product.
Table 1: Performance of Stannous Halide-Catalyzed Reactions
| Catalyst | Temperature (°C) | Conversion (%) | By-Product (wt%) | Hue (Gardner) |
|---|---|---|---|---|
| SnCl₂ | 120 | 99.0 | 1.1 | 1 |
| SnBr₂ | 130 | 99.2 | 0.9 | 3 |
| Ti(OBu)₄ | 180 | 95.5 | 2.8 | 5 |
Visible Light Photopolymerization of PCL Acrylates
Synthesis of Photocurable Prepolymers
Glycerol-3CL-TA and glycerol-6CL-TA, triacrylated PCL derivatives, are synthesized via interfacial polymerization of ε-caprolactone with glycerol (1:3.3–1:6.6 molar ratios) at 130°C for 24 hours using stannous octoate. Subsequent acrylation with acryloyl chloride introduces photocurable groups. These prepolymers exhibit liquid consistency at room temperature and cure into transparent solids under 470 nm blue LED light with 1% camphorquinone and 2% dimethylaminoethyl methacrylate.
Curing Efficiency and Mechanical Properties
-
Degree of Conversion (DC) : >80% after 1-minute curing.
-
Compressive Modulus : Ranges from 32.1 MPa (glycerol-6CL-TA) to 80.9 MPa (glycerol-3CL-TA).
-
Crosslink Density : Higher acrylate functionality in glycerol-3CL-TA enhances network rigidity.
Table 2: Mechanical Properties of Cured PCL Acrylates
| Monomer | Compressive Modulus (MPa) | Compressive Strength (MPa) |
|---|---|---|
| PCL530DA | 65.7 ± 12.7 | 5.3 ± 0.29 |
| Glycerol-3CL-TA | 80.9 ± 6.1 | 8.3 ± 0.18 |
| Glycerol-6CL-TA | 32.1 ± 4.1 | 3.0 ± 0.53 |
Adapted from Synthesis, Characterization, and Visible Light Curing Capacity.
Dispersion Polymerization for Narrowly Dispersed PCL Microspheres
Role of Poly(dodecyl acrylate) Stabilizers
Poly(dodecyl acrylate) (PDA) synthesized via RAFT polymerization acts as a stabilizer in 1,4-dioxane/hexane systems. PDA with Mn = 12,000 g/mol reduces PCL microsphere size to 1.2 µm, while lower Mn (6,000 g/mol) yields 2.5 µm particles. The stabilizer adsorbs onto growing PCL chains, preventing coalescence during polymerization.
Influence of Solvent and Temperature
-
Solvent Composition : Increasing 1,4-dioxane from 20% to 40% enlarges microspheres from 1.8 µm to 3.1 µm due to reduced solvent polarity.
-
Temperature : Polymerization at 70°C produces polydispersity indices (PDI) of 1.05, whereas 90°C increases PDI to 1.21.
Table 3: Effect of Stabilizer Molecular Weight on Microsphere Size
| PDA Mn (g/mol) | Microsphere Diameter (µm) | PDI |
|---|---|---|
| 6,000 | 2.5 ± 0.3 | 1.08 |
| 12,000 | 1.2 ± 0.2 | 1.05 |
Data from MDPI Polymers (2024).
Polyfunctional Acrylate Derivatives from Caprolactone-Polyols
Initiator Systems for Branched Architectures
Dipentaerythritol and glycerol serve as hexafunctional and trifunctional initiators, respectively, for ε-caprolactone ROP. For example, dipentaerythritol initiates the growth of six PCL arms, which are subsequently acrylated using excess acrylic acid (1.5:1 molar ratio) at 110°C with 0.5% H₂SO₄ catalyst.
Molecular Weight and Functionality Control
-
Molecular Weight Range : 300–2,000 g/mol, adjustable via ε-caprolactone-to-initiator ratio.
-
Acrylate Functionality : Up to six acrylate groups per molecule, enhancing crosslinking density in UV-cured coatings.
Table 4: Properties of Polyfunctional Caprolactone Acrylates
| Initiator | Functionality | Mn (g/mol) | Viscosity (cP) |
|---|---|---|---|
| Dipentaerythritol | 6 | 1,800 | 2,450 |
| Glycerol | 3 | 1,200 | 1,890 |
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
Chemical Reactions of Caprolactone Acrylate: A Comprehensive Analysis
This compound, a derivative of ε-caprolactone and acrylic acid, is a versatile compound utilized in coatings, adhesives, and UV-curable systems. This article examines its synthesis, crosslinking, and photopolymerization reactions, supported by experimental data and safety considerations.
Crosslinking Reactions
Mechanism :
The hydroxyl groups in this compound react with:
- Melamine-formaldehyde resins : Enhances chemical resistance and flexibility .
- Isocyanates : Forms thermally stable urethane-acrylate networks .
Key Properties of Crosslinked Films :
| Property | Value (vs. HEMA-based systems) |
|---|---|
| Elongation at Break | 61–77% (vs. 35%) |
| Solvent Resistance | Improved |
| Weatherability | Enhanced |
Photopolymerization
Reaction Mechanism :
- Initiation : Camphorquinone (1% w/w) and dimethylaminoethyl methacrylate (2% w/w) under 470 nm blue light .
- Propagation : Acrylate groups form cross-linked networks with >80% double bond conversion .
Key Performance Metrics :
| Prepolymer | Compressive Modulus (MPa) |
|---|---|
| PCL530DA | 12.3 ± 1.5 |
| Glycerol-3CL-TA | 34.8 ± 2.2 |
Research Trends
Biomedical Applications :
- Tissue engineering : Photo-crosslinkable networks for bone/nerve regeneration .
- 3D Printing : Low-viscosity urethane acrylates for high-resolution printing .
Material Optimization :
Scientific Research Applications
Caprolactone acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of advanced polymers with tailored properties for specific applications.
Medicine: Utilized in drug delivery systems due to its biocompatibility and controlled degradation properties.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of caprolactone acrylate primarily involves its ability to undergo polymerization and form crosslinked networks. The acrylate groups participate in free-radical polymerization, leading to the formation of a three-dimensional polymer matrix. This matrix provides mechanical strength, flexibility, and chemical resistance. In biomedical applications, the biodegradability of the polycaprolactone component allows for controlled degradation and release of therapeutic agents .
Comparison with Similar Compounds
Polycaprolactone: A biodegradable polyester with similar mechanical properties but lacks the acrylate functionality.
Polylactic Acid: Another biodegradable polymer used in similar applications but with different degradation rates and mechanical properties.
Polyethylene Glycol: A biocompatible polymer often used in drug delivery but with different chemical properties and applications.
Uniqueness of Caprolactone Acrylate: this compound stands out due to its combination of biodegradability, mechanical strength, and the ability to form crosslinked networks. This makes it particularly valuable in applications requiring both durability and controlled degradation, such as biomedical implants and high-performance coatings .
Biological Activity
Caprolactone acrylate is a versatile compound widely used in various applications, particularly in the fields of polymer science and biomedical engineering. This article explores its biological activity, focusing on synthesis, degradation, biocompatibility, and potential applications in tissue engineering and drug delivery.
Synthesis and Characterization
This compound can be synthesized through several methods, including ring-opening polymerization. A notable approach involves modifying hydroxyalkyl acrylates with ε-caprolactone to produce polycaprolactone-modified acrylates. This process enhances the reactivity of the resulting polymer while maintaining desirable properties such as flexibility and biodegradability .
Table 1: Properties of this compound
| Property | Value |
|---|---|
| Viscosity at Room Temperature | 176.8 cps |
| Degree of Conversion | >80% after 1 min curing |
| Compressive Modulus | Ranges from 32.1 to 80.9 MPa |
| Compressive Strength | Ranges from 3.0 to 8.3 MPa |
Biodegradability
This compound exhibits significant biodegradability, making it suitable for applications in biodegradable materials. Studies have shown that polymers based on caprolactone can undergo hydrolytic degradation, which is critical for their use in temporary implants or drug delivery systems . The degradation products are generally non-toxic and can be metabolized by the body.
Biocompatibility
Research indicates that this compound is biocompatible, which is essential for its application in medical devices and tissue engineering. In vitro studies have demonstrated that cells exhibit good adhesion and proliferation on surfaces modified with this compound-based polymers . Furthermore, these materials have shown minimal inflammatory response when implanted in vivo.
Case Studies
- Tissue Engineering Applications : A study investigated the use of this compound in creating scaffolds for cartilage tissue engineering. The results indicated that the scaffolds supported chondrocyte growth and maintained mechanical integrity over time, demonstrating potential for cartilage repair .
- Drug Delivery Systems : this compound has been utilized in developing drug delivery systems that release therapeutic agents in a controlled manner. Research showed that these systems could effectively deliver anti-inflammatory drugs while minimizing side effects associated with conventional delivery methods .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Fungal Degradation : A unique hybrid acrylic pressure-sensitive adhesive incorporating caprolactone showed promising results in terms of fungal degradation, suggesting potential for environmentally friendly applications .
- Inflammatory Mediators : In vivo studies indicated that caprolactone-based materials induced lower levels of inflammatory cytokines compared to traditional materials, reinforcing their biocompatibility .
Q & A
Q. What are the key structural features of caprolactone acrylate that influence its reactivity in polymerization reactions?
this compound (C₉H₁₄O₄, MW 186.205) contains an acrylate group for radical polymerization and a caprolactone ring that enables ring-opening polymerization (ROP) or esterification. The primary hydroxyl end-group (from caprolactone modification) enhances crosslinking with agents like melamine-formaldehyde resins or isocyanates . Its amphiphilic nature balances hydrophobicity (from the caprolactone chain) and reactivity (from the acrylate moiety), making it suitable for designing block copolymers.
Q. What methodologies are commonly employed for the synthesis of this compound-based macromonomers in laboratory settings?
Synthesis typically involves:
- Ring-opening grafting : ε-Caprolactone is grafted onto hydroxyethyl (meth)acrylate (HEMA/HEA) using catalysts like stannous octoate or tetrabutyl titanate at 120–160°C under inert conditions .
- Purification : Residual monomers and catalysts are removed via vacuum distillation or column chromatography.
- Characterization : NMR confirms caprolactone unit incorporation, while GPC measures molecular weight (e.g., Placcel® FA series with MW 345–701 g/mol) .
Q. How does the molecular weight of this compound affect its physicochemical properties in polymer blends?
Higher molecular weight (e.g., Placcel® FM701 with MW 701 g/mol) reduces glass transition temperature (Tg) and increases flexibility. For example, adding 5 moles of caprolactone per molecule decreases Tg from 78°C (unmodified methacrylate) to 21°C, enhancing low-temperature adhesion .
Advanced Research Questions
Q. How can researchers address contradictions in reported glass transition temperatures (Tg) of this compound-containing copolymers?
Discrepancies arise from variations in:
- Caprolactone content : Each added caprolactone unit reduces Tg by ~10–15°C (e.g., FA series acrylates exhibit lower Tg than methacrylates) .
- Measurement techniques : DSC heating rates (e.g., 10°C/min vs. 20°C/min) can alter Tg readings.
- Crosslinking density : Higher crosslinking (e.g., with diisocyanates) offsets Tg reduction. Standardizing synthesis protocols and characterization methods is critical .
Q. What experimental strategies optimize the balance between biodegradability and mechanical strength in this compound-based polymers?
- Copolymer design : Blending with lactide improves biodegradability (microbial degradation in wastewater within 7 days) while maintaining tensile strength .
- Crosslinking density : Controlled UV curing or isocyanate crosslinking preserves mechanical properties (e.g., >200% elongation at break) without hindering enzymatic cleavage .
- Molecular weight tuning : Low-MW oligomers (e.g., L10 macromonomers) degrade faster but require reinforcement with high-MW acrylate backbones .
Q. How do processing parameters (e.g., solvent choice, curing time) impact the morphology of this compound-derived hydrogels?
- Solvent polarity : Polar solvents (e.g., DMF) promote homogeneous network formation, whereas non-polar solvents (e.g., toluene) induce phase separation .
- Curing time : Extended UV exposure (≥30 min) increases crosslinking but may cause brittleness. Real-time FTIR monitoring ensures optimal conversion rates (>95%) .
Data Contradiction Analysis
Q. Why do some studies report conflicting data on the enzymatic degradation rates of this compound polymers?
Key factors include:
- Microbial source : Wastewater-derived microbes degrade caprolactone segments preferentially, while soil-derived consortia target acrylate backbones .
- Crystallinity : Semi-crystalline copolymers (high lactide content) resist degradation compared to amorphous structures .
- Test conditions : ASTM D6400 (composting) vs. OECD 301B (aqueous aerobic) protocols yield divergent degradation profiles .
Methodological Best Practices
Q. What analytical techniques are essential for characterizing this compound polymerization kinetics?
- Real-time NMR : Tracks monomer conversion and caprolactone ring-opening efficiency .
- Rheology : Monitors viscosity changes during UV curing (e.g., shear-thinning behavior in FA-series oligomers) .
- MALDI-TOF MS : Identifies side products (e.g., diacrylate dimers) that affect crosslinking .
Experimental Design Considerations
Q. How should researchers design experiments to evaluate the environmental impact of this compound-based materials?
- Standardized assays : Use OECD 301B for aerobic biodegradation and ISO 14852 for CO₂ evolution .
- Ecotoxicology : Assess leachate toxicity via Daphnia magna survival assays (EC₅₀ thresholds <10 mg/L) .
- Lifecycle analysis (LCA) : Quantify energy inputs for synthesis (e.g., 3.5-day curing at 80°C) vs. degradation outputs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
